4-Anilino-1-benzylpiperidine-4-carbonyl chloride
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Overview
Description
4-Anilino-1-benzylpiperidine-4-carbonyl chloride is a chemical compound with the molecular formula C19H22N2O2Cl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-1-benzylpiperidine-4-carbonyl chloride typically involves the reaction of 4-anilino-1-benzylpiperidine with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
[ \text{4-Anilino-1-benzylpiperidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-1-benzylpiperidine-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 4-anilino-1-benzylpiperidine-4-methanol.
Common Reagents and Conditions
- Substitution Reactions
Properties
CAS No. |
61379-87-1 |
---|---|
Molecular Formula |
C19H21ClN2O |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
4-anilino-1-benzylpiperidine-4-carbonyl chloride |
InChI |
InChI=1S/C19H21ClN2O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2 |
InChI Key |
KANKNUYTGGGTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)Cl)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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